Edoxudin
Übersicht
Beschreibung
Edoxudin, auch bekannt als 5-Ethyl-2’-Desoxyuridin, ist ein antivirales Medikament, das ein Analogon von Thymidin, einem Nukleosid, ist. Es hat sich als wirksam gegen Herpes-simplex-Viren vom Typ 1 und 2 erwiesen. This compound wurde erstmals 1967 für seine antivirale Aktivität erkannt und später von McNeil Pharmaceutical entwickelt. Es wurde 1992 von Health Canada zugelassen, aber 1998 vom Markt genommen .
Wissenschaftliche Forschungsanwendungen
Edoxudin wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen Herpes-simplex-Viren. Es wird in Form einer topischen antiviralen Salbe zur Behandlung von herpetischer Keratitis und dermalen Herpes-simplex-Virusinfektionen verwendet . Darüber hinaus wurden in jüngsten Forschungsarbeiten seine potenziellen Eigenschaften als Modulator von 5-Fluorouracil (5-FU) untersucht, wodurch der therapeutische Index von 5-FU verbessert wird, indem sein Abbau reduziert und seine Plasma- und intratumorale Konzentration verlängert wird . This compound hat auch vielversprechende Ergebnisse gezeigt, die Schutzschicht von antibiotikaresistenten Bakterien zu schwächen, wodurch sie leichter von Immunzellen eliminiert werden können .
Wirkmechanismus
This compound übt seine antiviralen Wirkungen aus, indem es die Replikation des Herpes-simplex-Virus hemmt. Es wird durch die virale Thymidinkinase phosphoryliert, um das 5’-Monophosphatderivat zu bilden, das weiter durch zelluläre Enzyme zur 5’-Triphosphatform phosphoryliert wird. Diese Triphosphatform wirkt als kompetitiver Inhibitor der viralen DNA-Polymerase und verhindert die Synthese von viraler DNA .
Wirkmechanismus
Target of Action
Edoxudine is a deoxythymidine analog with activity against the herpes simplex virus . It is a potent and selective inhibitor of herpes simplex virus type 1 and 2 . The primary targets of Edoxudine are the herpes simplex viruses, which cause infections that can lead to significant morbidity .
Mode of Action
Edoxudine inhibits the replication of herpes simplex virus type 1 and 2 . For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5’-monophosphate derivative . Once phosphorylated, Edoxudine is more highly incorporated into viral DNA than cellular DNA .
Biochemical Pathways
Edoxudine interferes with the biochemical pathways of the herpes simplex virus. It is incorporated into the viral DNA, disrupting its replication process
Pharmacokinetics
It is known that edoxudine is a deoxythymidine analog, suggesting that it may share similar adme properties with other deoxythymidine analogs .
Result of Action
The result of Edoxudine’s action is the inhibition of herpes simplex virus replication . By incorporating itself into the viral DNA, Edoxudine disrupts the replication process, leading to a decrease in the production of new virus particles .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Edoxudine interacts with the viral thymidine kinase, an enzyme crucial for the replication of the herpes simplex virus . The action of this enzyme is required to phosphorylate Edoxudine, forming the 5’-monophosphate derivative . This interaction is vital for the antiviral activity of Edoxudine .
Cellular Effects
Edoxudine exerts its effects on cells infected with the herpes simplex virus. At antivirally active doses, Edoxudine is phosphorylated to a much greater extent by virus-infected cells compared to non-infected cells . Once phosphorylated, Edoxudine is more highly incorporated into viral DNA than cellular DNA .
Molecular Mechanism
Edoxudine acts as a potent inhibitor of the replication of herpes simplex virus type 1 and 2 . The activation of Edoxudine requires the action of viral thymidine kinase to phosphorylate this molecule, forming the 5’-monophosphate derivative . This process is crucial for the antiviral activity of Edoxudine .
Temporal Effects in Laboratory Settings
It is known that Edoxudine is a potent and selective inhibitor of herpes simplex virus, suggesting that its effects may be observed shortly after administration .
Dosage Effects in Animal Models
It is known that Edoxudine has been used in preclinical trials on mice .
Metabolic Pathways
Edoxudine undergoes biotransformation marked by a cleavage of the glycoside bond . This metabolic process is crucial for the activation and function of Edoxudine .
Transport and Distribution
It is known that Edoxudine is a small molecule, suggesting that it may be able to diffuse across cell membranes .
Subcellular Localization
Given its role as an antiviral agent, it is likely that Edoxudine localizes to the nucleus where it can incorporate into viral DNA .
Vorbereitungsmethoden
Edoxudin wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Thymidin als Ausgangsmaterial verwendet wird. Die Syntheseroute umfasst typischerweise die Ethilierung von Thymidin, um 5-Ethyl-2’-Desoxyuridin zu erzeugen. Die Reaktionsbedingungen umfassen die Verwendung von Ethilierungsmitteln und geeigneten Lösungsmitteln unter kontrollierter Temperatur und Druck . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Edoxudin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Edoxudin ähnelt anderen Nukleosidanaloga wie Idoxuridin und Trifluridin. Diese Verbindungen wirken ebenfalls als antivirale Mittel, indem sie die virale DNA-Synthese hemmen. This compound ist in seiner spezifischen Struktur einzigartig, die eine Ethylgruppe an der 5-Position des Uracilrings umfasst. Dieser strukturelle Unterschied trägt zu seiner einzigartigen antiviralen Aktivität und pharmakokinetischen Eigenschaften bei .
Ähnliche Verbindungen
- Idoxuridin
- Trifluridin
- Acyclovir
- Foscarnet
Die Einzigartigkeit von this compound liegt in seiner spezifischen Molekülstruktur und seiner Fähigkeit, als Modulator für andere therapeutische Mittel zu wirken, wodurch deren Wirksamkeit gesteigert und Nebenwirkungen reduziert werden .
Eigenschaften
IUPAC Name |
5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKNLSZYYIACO-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045890 | |
Record name | Edoxudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |
Record name | SID855823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Edoxudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |
Record name | Edoxudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15176-29-1 | |
Record name | Edoxudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxudine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edoxudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Edoxudine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.